molecular formula C9H8N2O2S B1378619 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1423032-30-7

6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B1378619
CAS No.: 1423032-30-7
M. Wt: 208.24 g/mol
InChI Key: MYNNRYMYQAYKIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)7-6(5-1-2-5)10-9-11(7)3-4-14-9/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNNRYMYQAYKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N3C=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-30-7
Record name 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Cyclopropyl (6), COOH (5) C₉H₈N₂O₂S 208.24 Limited commercial availability; predicted moderate water solubility .
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Methyl (6), COOH (5) C₇H₆N₂O₂S 182.20 Melting point: 164–165°C; used in tuberculosis drug research .
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Phenyl (6), COOH (5) C₁₂H₈N₂O₂S 244.27 Discontinued commercially; structural analog for antibacterial studies .
6-Ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Ethyl (6), Methyl (2), COOH (5) C₉H₁₀N₂O₂S 210.25 Evaluated for antimycobacterial activity; IC₅₀ values reported .
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid CF₃ (6), Methyl (3), COOH (5) C₈H₅F₃N₂O₂S 250.20 Predicted pKa: -1.82; high lipophilicity due to CF₃ group .

Physicochemical Property Trends

  • Water Solubility :
    • The 6-methyl derivative has moderate solubility (643.75 mg/L predicted), while bulkier substituents like phenyl or CF₃ reduce solubility due to increased hydrophobicity .
  • Thermal Stability :
    • The 6-methyl analog has a melting point of 164–165°C, higher than the parent imidazo[2,1-b]thiazole-5-carboxylic acid (147.21°C), indicating enhanced crystallinity with alkyl substitution .

Biological Activity

6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure that incorporates both imidazole and thiazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections detail the biological activity of this compound, including relevant studies and findings.

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 208.24 g/mol
  • Structural Features : The compound features a cyclopropyl group at the 6-position of the imidazo ring and a carboxylic acid functional group at the 5-position, which may influence its biological interactions and pharmacokinetics.

Anticancer Properties

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer activities. Specifically, 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has shown promise against various cancer cell lines:

Cancer Type IC₅₀ (µM) Reference
Breast Cancer15.2
Lung Cancer12.8
Colon Cancer10.5

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

The mechanisms through which 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis pathways. Studies suggest that it may modulate signaling pathways such as MAPK and PI3K/Akt, leading to enhanced apoptosis in cancer cells.

Case Studies

One significant study explored the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid resulted in:

  • Increased apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells.
  • Cell cycle arrest : A notable accumulation of cells in the G0/G1 phase was observed.
  • Downregulation of anti-apoptotic proteins : Western blot analysis showed decreased levels of Bcl-2 and increased levels of Bax.

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Reactant of Route 2
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

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